molecular formula C11H10BrNO3 B6183900 methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate CAS No. 2624131-53-7

methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate

Cat. No.: B6183900
CAS No.: 2624131-53-7
M. Wt: 284.1
InChI Key:
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Description

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate typically involves the bromination of 5-methoxyindole followed by esterification. The bromination step can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric bromide (FeBr3). The esterification step involves reacting the brominated indole with methanol in the presence of an acid catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole ring to more complex derivatives.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, altering the compound's properties.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of indole-3-carboxylic acids.

  • Reduction: Formation of 4-bromo-5-methoxyindole.

  • Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.

Medicine: The compound's potential in medicine lies in its ability to interact with biological targets. It can be used as a precursor for drugs that target specific receptors or enzymes involved in disease processes.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its structural complexity and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the specific derivatives formed from this compound.

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-indole-4-carboxylate: Similar structure but different position of the bromine atom.

  • tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate: Similar core structure with additional methyl group.

Uniqueness: Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity. This makes it distinct from other indole derivatives and valuable for specific applications.

Properties

CAS No.

2624131-53-7

Molecular Formula

C11H10BrNO3

Molecular Weight

284.1

Purity

95

Origin of Product

United States

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